molecular formula C19H18ClN3O2S B13381060 N-(5-chloro-2-methylphenyl)-2-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide

N-(5-chloro-2-methylphenyl)-2-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide

Cat. No.: B13381060
M. Wt: 387.9 g/mol
InChI Key: IDRUQLZUKZLWRW-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-{2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Properties

Molecular Formula

C19H18ClN3O2S

Molecular Weight

387.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide

InChI

InChI=1S/C19H18ClN3O2S/c1-11-3-7-14(8-4-11)21-19-23-18(25)16(26-19)10-17(24)22-15-9-13(20)6-5-12(15)2/h3-9,16H,10H2,1-2H3,(H,22,24)(H,21,23,25)

InChI Key

IDRUQLZUKZLWRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC3=C(C=CC(=C3)Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(5-chloro-2-methylphenyl)-2-{2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a chloro-substituted phenyl isocyanate with a thioamide to form the thiazolidinone ring.

    Acylation: The thiazolidinone intermediate is then acylated with an appropriate acylating agent to introduce the acetamide group.

    Imine Formation: The final step involves the reaction of the acylated thiazolidinone with a methyl-substituted aniline to form the imine linkage.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

N-(5-chloro-2-methylphenyl)-2-{2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the imine group to an amine.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-{2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes, such as proteases or kinases, by binding to their active sites.

    Interaction with DNA: The compound may intercalate into DNA, disrupting the replication and transcription processes.

    Modulation of Signaling Pathways: It can modulate various signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

N-(5-chloro-2-methylphenyl)-2-{2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide can be compared with other similar compounds, such as:

    Thiazolidinediones: These compounds also contain a thiazolidinone ring but differ in their substitution patterns and biological activities.

    Phenylacetamides: These compounds share the acetamide group but lack the thiazolidinone ring, resulting in different chemical and biological properties.

    Imine Derivatives: Compounds with imine linkages similar to N-(5-chloro-2-methylphenyl)-2-{2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide but with different substituents on the phenyl rings.

The uniqueness of N-(5-chloro-2-methylphenyl)-2-{2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

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